molecular formula C12H9NO5S B6391860 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% CAS No. 1261963-08-9

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%

Cat. No. B6391860
CAS RN: 1261963-08-9
M. Wt: 279.27 g/mol
InChI Key: RDEJPZRIJRDAII-UHFFFAOYSA-N
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Description

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% (HMTN) is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water and has a melting point of about 166-168°C. HMTN is an important component in the synthesis of various compounds, including those related to the thiourea family. It has been used in a variety of biochemical and physiological studies, including those related to the structure and function of proteins, nucleic acids, and other biochemical molecules. Additionally, HMTN has been used in various assays, including those involving enzyme kinetics and enzyme inhibition.

Scientific Research Applications

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been used in a variety of scientific research applications, including those related to the structure and function of proteins, nucleic acids, and other biochemical molecules. It has been used in various assays, including those involving enzyme kinetics and enzyme inhibition. Additionally, 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been used in studies related to the synthesis of thiourea derivatives, as well as in studies related to the synthesis of other compounds, such as nitric oxide scavengers.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, it is believed that 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% may act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% have not been fully elucidated. However, it has been suggested that the compound may act as an anti-inflammatory agent, as well as a scavenger of nitric oxide. Additionally, 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% has been shown to inhibit the production of prostaglandins and other inflammatory mediators. Furthermore, it has been suggested that the compound may have a protective effect on the liver, as well as an anti-tumor effect.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is stable in aqueous solutions and can be used in a variety of assays. However, there are some limitations to using 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% in laboratory experiments. For example, the compound is not very soluble in organic solvents and can be difficult to purify. Additionally, the compound is not very stable in the presence of light and air.

Future Directions

For 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% research include further exploring its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the optimal conditions for synthesizing the compound and to develop methods for purifying it. Furthermore, further research should be conducted to determine the potential therapeutic applications of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95%, as well as its potential toxicity. Finally, further research should be conducted to explore the potential applications of 6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% in other areas, such as in the synthesis of other compounds and in the development of novel drugs.

Synthesis Methods

6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]nicotinic acid, 95% can be synthesized by a variety of methods, including the Fischer indole synthesis, the Strecker synthesis, the Knoevenagel condensation, and the reductive amination method. The Fischer indole synthesis involves reacting an aldehyde or ketone with an aromatic amine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The Strecker synthesis involves reacting an aldehyde or ketone with an amino acid in the presence of an acid catalyst. The Knoevenagel condensation involves reacting an aldehyde or ketone with an amine in the presence of an acid catalyst. The reductive amination method involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride.

properties

IUPAC Name

5-(5-methoxycarbonylthiophen-3-yl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-18-12(17)9-3-7(5-19-9)8-2-6(11(15)16)4-13-10(8)14/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEJPZRIJRDAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687911
Record name 5-[5-(Methoxycarbonyl)thiophen-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261963-08-9
Record name 5-[5-(Methoxycarbonyl)thiophen-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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